Benzomalvin C NK1 Receptor Antagonism: Potency Comparison via Inhibition Percentage
Benzomalvin C demonstrates a moderate but quantifiable level of NK1 receptor antagonism. In a direct in vitro comparison under identical conditions, Benzomalvin C inhibits substance P binding to the NK1 receptor by 46% at a concentration of 100 μg/mL. This activity is markedly higher than that of its closest analog, Benzomalvin B, which exhibits only 24% inhibition at the same concentration . For perspective, the more potent Benzomalvin A's activity is defined by Ki values (12-43 μM) rather than a single-point inhibition percentage, making the Benzomalvin C-B comparison the most relevant for researchers requiring a compound with a defined, moderate, and reproducible level of NK1 antagonism.
| Evidence Dimension | Inhibition of Substance P Binding to NK1 Receptor |
|---|---|
| Target Compound Data | 46% inhibition at 100 μg/mL |
| Comparator Or Baseline | Benzomalvin B: 24% inhibition at 100 μg/mL |
| Quantified Difference | 1.92-fold higher inhibition |
| Conditions | In vitro receptor binding assay |
Why This Matters
This establishes Benzomalvin C as a distinctly more active NK1 antagonist than Benzomalvin B in this assay, providing a clear, quantitative basis for selection when moderate activity is desired over negligible activity.
